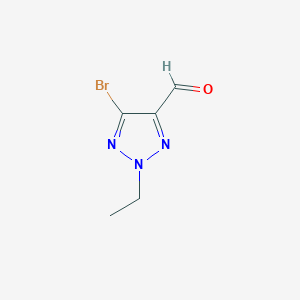
5-溴-2-乙基三唑-4-甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-2-ethyl-2H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
科学研究应用
5-bromo-2-ethyl-2H-1,2,3-triazole-4-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with antifungal, antibacterial, and anticancer properties.
Agrochemicals: It is used in the development of pesticides and herbicides due to its ability to inhibit the growth of certain pests and weeds.
Materials Science: It is used in the synthesis of advanced materials such as polymers and nanomaterials, which have applications in electronics and photonics.
作用机制
Target of Action
Triazole compounds, such as “5-Bromo-2-ethyltriazole-4-carbaldehyde”, are known for their ability to bind with a variety of enzymes and receptors in biological systems . They are a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Biochemical Pathways
Triazole derivatives have been shown to impact a wide range of biological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-ethyl-2H-1,2,3-triazole-4-carbaldehyde typically involves the bromination of 2-ethyl-2H-1,2,3-triazole-4-carbaldehyde. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the rate of bromination and to prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of 5-bromo-2-ethyl-2H-1,2,3-triazole-4-carbaldehyde can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety.
化学反应分析
Types of Reactions
5-bromo-2-ethyl-2H-1,2,3-triazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate in an acidic medium.
Reduction Reactions: Reducing agents like sodium borohydride in an alcoholic solvent.
Major Products Formed
Substitution Reactions: Products such as 5-amino-2-ethyl-2H-1,2,3-triazole-4-carbaldehyde.
Oxidation Reactions: 5-bromo-2-ethyl-2H-1,2,3-triazole-4-carboxylic acid.
Reduction Reactions: 5-bromo-2-ethyl-2H-1,2,3-triazole-4-methanol.
相似化合物的比较
Similar Compounds
- 5-bromo-2-ethyl-2H-1,2,3-triazole-4-carboxylic acid
- 5-bromo-2-ethyl-2H-1,2,3-triazole-4-methanol
- 2-ethyl-2H-1,2,3-triazole-4-carbaldehyde
Uniqueness
5-bromo-2-ethyl-2H-1,2,3-triazole-4-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, which confer distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules with diverse applications.
属性
IUPAC Name |
5-bromo-2-ethyltriazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O/c1-2-9-7-4(3-10)5(6)8-9/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWFQHULIDLVFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=C(C(=N1)Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
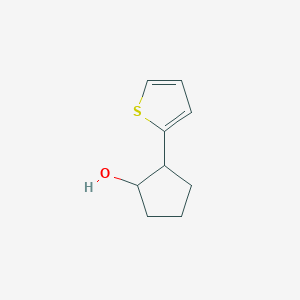
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide](/img/structure/B2587163.png)
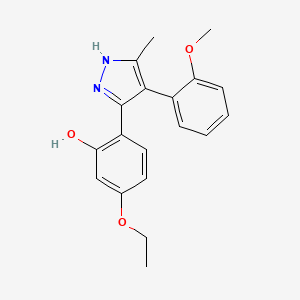
![2-chloro-6-fluoro-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide](/img/structure/B2587165.png)
![2-(2-((4-chlorobenzyl)amino)-2-oxoethyl)-N-cyclopentyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2587168.png)
![methyl 4-({[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]carbamoyl}formamido)benzoate](/img/structure/B2587169.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-isopropylphenyl)acetamide](/img/structure/B2587171.png)
![2-[(2E)-3-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]-1-(dimethylamino)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B2587175.png)

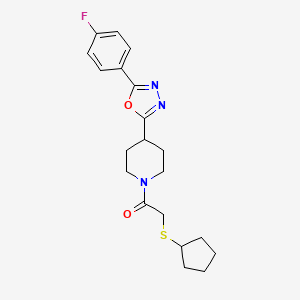

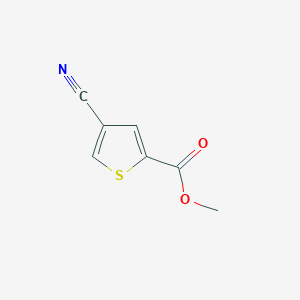
![1-[(4-Hydroxyphenyl)methyl]-3-methyl-1-propylurea](/img/structure/B2587184.png)
